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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, and analysis of 3-Bromo-2,2-bis(bromomethyl)propanol (CAS No.

1522-92-5), also known as Tribromoneopentyl alcohol. This trifunctional compound, featuring

three primary bromine atoms and a primary hydroxyl group, is a versatile building block in

organic synthesis. Its utility spans from being a key component in the manufacture of flame

retardants to a precursor for complex molecular architectures in medicinal chemistry. This

document outlines detailed experimental protocols for its synthesis, purification, and

characterization by modern analytical techniques.

Physical and Chemical Properties
3-Bromo-2,2-bis(bromomethyl)propanol is a white solid at room temperature.[1][2] It is

generally insoluble in water but soluble in organic solvents like chloroform and slightly soluble

in methanol.[3][4] The compound is stable under normal conditions but is incompatible with

strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.[2][3]
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Table 1: Physical and Chemical Properties of 3-Bromo-2,2-bis(bromomethyl)propanol

Property Value Source(s)

CAS Number 1522-92-5 [1]

Molecular Formula C₅H₉Br₃O [1]

Molecular Weight 324.87 g/mol [1]

Appearance White to off-white solid [1][2]

Melting Point 90 - 95 °C [1]

Boiling Point 131 °C at 2.5 mmHg [3]

Density 2.192 ± 0.06 g/cm³ (Predicted) [3]

Solubility

Insoluble in water; Soluble in

Chloroform, slightly soluble in

Methanol

[2][3]

pKa 13.73 ± 0.10 (Predicted) [3]

RTECS Number UA7410000 [1]

Experimental Protocols
Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol
The synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol is commonly achieved through the

bromination of pentaerythritol. The following protocol is a composite method based on

established procedures.[5]

Materials:

Pentaerythritol

Acetic Acid (glacial)

Sulfur powder
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Liquid Bromine

Methanol

10% Sodium Carbonate aqueous solution

n-Pentane

Procedure:

In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer,

add 272.3g (2.0 mol) of pentaerythritol, 48.1g (1.5 mol) of sulfur powder, and 1361.5g of

acetic acid.[6]

With stirring, slowly add 639.2g (4.0 mol) of liquid bromine dropwise, ensuring the internal

temperature does not exceed 50°C.[6]

After the addition is complete, slowly raise the temperature to 120°C and continue stirring for

6 hours.[6]

Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the conversion of

tribromoneopentyl alcohol reaches over 90%.[6]

Reduce the temperature to 80°C and recover the acetic acid and hydrobromic acid by

distillation under reduced pressure.[6]

To the residue, add 975 mL of methanol and perform alcoholysis at 80°C for 2 hours.[6]

Recover methanol and methyl acetate by distillation under reduced pressure.[6]

Cool the residue to 50°C and add 1000 mL of water. Adjust the pH of the system to 7.0-8.0

with a 10% sodium carbonate aqueous solution while maintaining the temperature at 50°C

and stirring for 30 minutes.[6]

Cool the mixture to 50°C and add 585 mL of n-pentane. Stir for 30 minutes and then

separate the organic phase.[6]

Purification by Recrystallization
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The crude product can be purified by recrystallization to obtain a high-purity solid.

Materials:

Crude 3-Bromo-2,2-bis(bromomethyl)propanol

Suitable solvent (e.g., n-pentane from the synthesis workup)

Procedure:

Cool the organic phase obtained from the synthesis to 0°C to precipitate white crystals.[6]

Collect the crystals by suction filtration.[6]

Wash the crystals with a small amount of ice-cold solvent to remove any remaining

impurities.

Dry the purified crystals at 50°C for 6 hours.[6] A yield of approximately 93% with a purity of

99.6% (by GC) has been reported using this method.[6]

Analytical Characterization
Sample Preparation:

Accurately weigh 10-20 mg of the purified product and dissolve it in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy Protocol:

Use a 400 MHz or higher NMR spectrometer.

Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to

achieve a good signal-to-noise ratio.

Process the spectrum (Fourier transform, phase correction, and baseline correction).

Calibrate the spectrum using the TMS peak at 0.00 ppm and integrate all distinct peaks.
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To confirm the hydroxyl (-OH) peak, add a drop of D₂O, shake the NMR tube, and re-acquire

the spectrum; the -OH peak should disappear or significantly diminish.

Protocol:

Obtain the IR spectrum of a thin film of the purified product on a salt plate (e.g., NaCl or KBr)

or as a KBr pellet.

Use an FTIR spectrometer to record the spectrum from 4000 to 400 cm⁻¹.

Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected characteristic peaks include a broad O-H stretch around 3300-3400 cm⁻¹, C-H

stretching and bending, a C-O stretch, and a C-Br stretch.

Protocol:

Analyze the purified product using a mass spectrometer, typically with an Electron Ionization

(EI) source.

Obtain the mass spectrum and identify the molecular ion peak and major fragmentation

patterns.

The mass spectrum is expected to show a characteristic isotopic pattern for a tribrominated

compound.

Reactivity and Applications
3-Bromo-2,2-bis(bromomethyl)propanol is a bifunctional molecule with both nucleophilic

(hydroxyl) and electrophilic (bromomethyl) centers. The hydroxyl group can undergo typical

alcohol reactions such as esterification and oxidation. The carbon-bromine bonds are

susceptible to nucleophilic substitution. This dual reactivity makes it a valuable intermediate in

the synthesis of more complex molecules.[7]

Its primary industrial application is as a reactive flame retardant in the production of elastomers,

coatings, and foams.[8] In the context of drug development, its structural motifs can be

incorporated into larger molecules to modulate their physicochemical properties. It is also noted

to be a potential mutagen, a property attributed to its ability to act as an alkylating agent.[1]
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Caption: Workflow for the synthesis and analysis of 3-Bromo-2,2-bis(bromomethyl)propanol.

Safety and Handling
3-Bromo-2,2-bis(bromomethyl)propanol should be handled with caution as it is considered

hazardous.[1] Direct physical contact should be avoided.[1] All handling should occur in a

chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-

resistant gloves, splash goggles, and a lab coat, is mandatory.[1] In case of a spill, the solid

material should be dampened with alcohol and transferred to a suitable container for disposal.

[1]

First Aid Measures:[1]

Ingestion: Do NOT induce vomiting. If the person is conscious, give 1 or 2 glasses of water

to dilute the chemical and seek immediate medical attention.

Inhalation: Move the person to fresh air. If symptoms develop, seek medical attention.

Skin Contact: Immediately flush the affected skin with water while removing contaminated

clothing. Wash the affected area thoroughly with soap and water.

Eye Contact: Immediately flush the eyes with water or normal saline solution for 20-30

minutes and seek immediate medical attention.

Store the compound in a cool, dry, and dark location in a tightly sealed container, away from

incompatible materials.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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